N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group at position 5 and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, which enhances reactivity and interaction with biological targets . The 4-(pyrrolidin-1-ylsulfonyl)benzamide group contributes sulfonamide-based hydrogen-bonding capacity and pyrrolidine’s conformational flexibility, which may modulate solubility and target binding .
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3S3/c21-16-7-3-14(4-8-16)13-29-20-24-23-19(30-20)22-18(26)15-5-9-17(10-6-15)31(27,28)25-11-1-2-12-25/h3-10H,1-2,11-13H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSDNAAVBFOOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its complex structure incorporates a thiadiazole ring, a bromobenzyl group, and a pyrrolidinyl sulfonamide moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The molecular formula of this compound is , indicating the presence of bromine, nitrogen, sulfur, and oxygen atoms. The unique structural features enhance its binding affinity to biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
| Compound | Activity | Target Organism |
|---|---|---|
| Thiadiazole Derivative A | Antibacterial | Staphylococcus aureus |
| Thiadiazole Derivative B | Antifungal | Candida albicans |
The specific compound this compound has been noted for its enhanced lipophilicity due to the bromobenzyl group, which may improve cellular penetration and efficacy against pathogens .
2. Anti-inflammatory Activity
Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as lipoxygenase (LOX). Research has indicated that compounds with the thiadiazole scaffold can significantly reduce inflammation in various models.
A study assessed the inhibitory effect of several thiadiazole derivatives on LOX enzymes:
| Compound | IC50 Value (µM) | Inhibition Type |
|---|---|---|
| Thiadiazole Derivative C | 12.5 | Competitive |
| Thiadiazole Derivative D | 15.0 | Non-competitive |
The compound demonstrated promising results in reducing inflammatory markers in vitro and in vivo models .
3. Anticancer Activity
The anticancer potential of this compound has been evaluated across various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of specific kinases involved in cell proliferation.
In a recent study involving multiple cancer cell lines (e.g., MCF-7 for breast cancer), the compound showed significant antiproliferative activity with an IC50 value less than 10 µM:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | <10 | CDK1 Inhibition |
| PC3 | <10 | Apoptosis Induction |
The selectivity towards cancer cells over normal fibroblasts suggests a favorable therapeutic index .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Case Study on Antimicrobial Efficacy : A study tested various derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the thiadiazole ring enhanced activity against resistant strains.
- Case Study on Anti-inflammatory Properties : In an animal model of arthritis, the administration of this compound led to significant reductions in swelling and pain indicators compared to control groups.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the thiadiazole moiety in N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suggests potential efficacy against various pathogens.
Key Findings:
- Broad-spectrum Activity : Compounds with thiadiazole rings exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Mechanism of Action : The proposed mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has gained attention due to their ability to inhibit cancer cell proliferation and induce apoptosis across various cancer types.
Case Studies:
- Breast Cancer : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against human breast adenocarcinoma cell lines (MCF7) .
- Mechanisms : The anticancer activity is attributed to the modulation of apoptosis-related proteins and cell cycle arrest mechanisms .
Anti-inflammatory Effects
Thiadiazole derivatives are also being investigated for their anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
Research Insights:
- Inhibitory Activity : Preliminary studies indicate that the compound may inhibit key inflammatory mediators such as cytokines and prostaglandins .
- Molecular Docking Studies : Computational analyses suggest that the compound can effectively bind to targets involved in inflammatory pathways, indicating its potential as a therapeutic agent .
Comparative Analysis of Thiadiazole Derivatives
The following table summarizes the biological activities associated with various thiadiazole derivatives:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-bromobenzyl thioether moiety is susceptible to nucleophilic substitution (SN2) due to the electron-withdrawing thiadiazole ring and bromide leaving group.
Example :
The bromine in the 4-bromobenzyl group can undergo Suzuki-Miyaura cross-coupling with arylboronic acids to yield biaryl derivatives, enhancing lipophilicity for pharmacological applications ( ).
Oxidation of Thioether
The thioether (-S-) group is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ / AcOH | RT, 6h | Sulfoxide | 75% | |
| mCPBA | DCM, 0°C → RT, 12h | Sulfone | 82% |
Oxidation impacts electronic properties and bioactivity, as sulfones exhibit enhanced metabolic stability ( ).
Hydrolysis of Sulfonamide
The pyrrolidin-1-ylsulfonyl group undergoes acidic or basic hydrolysis:
| Conditions | Product | Application | Source |
|---|---|---|---|
| 6M HCl, reflux, 8h | 4-Sulfobenzoic acid + pyrrolidine | Functional group interconversion | |
| NaOH (aq), 100°C, 4h | Sodium sulfonate derivative | Solubility enhancement |
Catalytic Hydrogenation
The thiadiazole ring can be reduced under hydrogenation conditions, though this is less common due to aromatic stability:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C, H₂ | EtOH, 50 psi, 24h | Partially reduced thiadiazoline | 45% |
Cyclization Reactions
The compound participates in cyclocondensation with thiourea derivatives to form fused heterocycles:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Thiourea, Et₃N | EtOH, reflux, 6h | Thiazolo[5,4-d]thiadiazole derivatives |
Example :
Reaction with thiourea yields aminothiazole derivatives via base-catalyzed cyclization, confirmed by IR and NMR ( ).
Enzyme-Targeted Modifications
The benzamide and sulfonamide groups enable interactions with biological targets:
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Acetamide : The 4-(pyrrolidin-1-ylsulfonyl)benzamide group in the target may enhance hydrogen-bonding capacity compared to acetamide-substituted analogs (e.g., 5h, 5j), which could improve target selectivity .
- Synthetic Complexity : The target’s synthesis likely involves multi-step protocols similar to (e.g., nucleophilic substitution for thioether formation and sulfonylation reactions), though microwave-assisted methods () could improve efficiency .
Spectral and Physicochemical Comparisons
Table 2: Spectral Data Trends
Key Observations :
Table 3: Reported Bioactivities of Analogs
Key Observations :
Q & A
Q. How can QSAR models predict novel derivatives with improved target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
